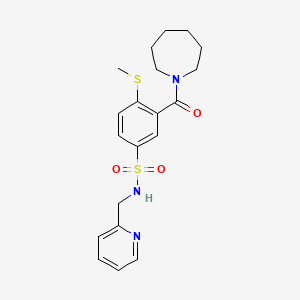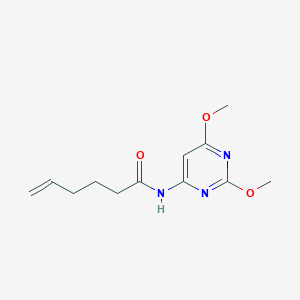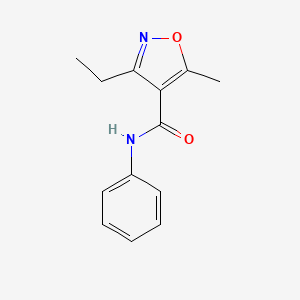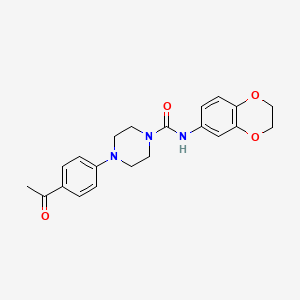
3-(1-azepanylcarbonyl)-4-(methylthio)-N-(2-pyridinylmethyl)benzenesulfonamide
Vue d'ensemble
Description
3-(1-azepanylcarbonyl)-4-(methylthio)-N-(2-pyridinylmethyl)benzenesulfonamide, commonly known as APYMS, is a chemical compound that belongs to the class of sulfonamides. It is a potent inhibitor of protein kinase CK2, which plays a crucial role in cell proliferation, differentiation, and apoptosis. APYMS has attracted considerable attention in the scientific community due to its potential as a therapeutic agent for various diseases, including cancer.
Mécanisme D'action
APYMS exerts its pharmacological effects by inhibiting the activity of protein kinase CK2, which is involved in several cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 is overexpressed in many types of cancer and is associated with tumor progression and resistance to chemotherapy. By blocking the activity of CK2, APYMS can induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
APYMS has been shown to have potent inhibitory effects on CK2 activity in vitro and in vivo. In addition, APYMS has been demonstrated to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. Moreover, APYMS has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
APYMS has several advantages for lab experiments. It is a potent inhibitor of CK2, which makes it an excellent tool for studying the role of CK2 in cellular processes. Moreover, APYMS has been shown to have low toxicity and high selectivity, which makes it a promising therapeutic agent for various diseases. However, APYMS has some limitations for lab experiments. It is relatively expensive, which makes it challenging to use in large-scale experiments. Moreover, APYMS has limited solubility in water, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for research on APYMS. One potential direction is to investigate the efficacy of APYMS in combination with other therapeutic agents for cancer treatment. Another direction is to explore the potential of APYMS as a therapeutic agent for other diseases, such as neurodegenerative disorders and inflammation. Moreover, further studies are needed to elucidate the pharmacokinetics and pharmacodynamics of APYMS in vivo. Overall, APYMS is a promising compound with potential applications in various fields of research.
Applications De Recherche Scientifique
APYMS has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. In cancer research, APYMS has been shown to inhibit the growth of cancer cells by blocking the activity of CK2, which is overexpressed in many types of cancer. Moreover, APYMS has been demonstrated to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Propriétés
IUPAC Name |
3-(azepane-1-carbonyl)-4-methylsulfanyl-N-(pyridin-2-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S2/c1-27-19-10-9-17(28(25,26)22-15-16-8-4-5-11-21-16)14-18(19)20(24)23-12-6-2-3-7-13-23/h4-5,8-11,14,22H,2-3,6-7,12-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMPEDNVHRQORK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=N2)C(=O)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(azepane-1-carbonyl)-4-methylsulfanyl-N-(pyridin-2-ylmethyl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 3-chloro-6-({[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}amino)-1-benzothiophene-2-carboxylate](/img/structure/B4853900.png)
![2,5-dichloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B4853904.png)

![3-(2-furylmethyl)-2-[(imidazo[1,2-a]pyridin-2-ylmethyl)thio]-4(3H)-quinazolinone](/img/structure/B4853916.png)





![4-chloro-3-[(4-fluorobenzyl)amino]benzoic acid](/img/structure/B4853939.png)
![4-(benzylsulfonyl)benzyl N-[(4-nitrophenyl)sulfonyl]glycinate](/img/structure/B4853947.png)
![1-(4-bromophenyl)-2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4853958.png)

![2-naphthyl{1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinyl}methanone](/img/structure/B4853981.png)